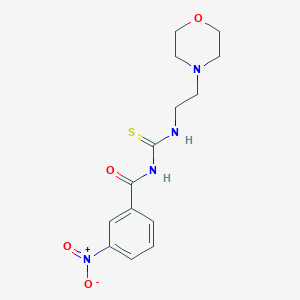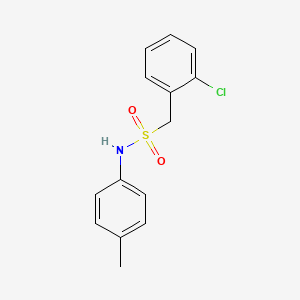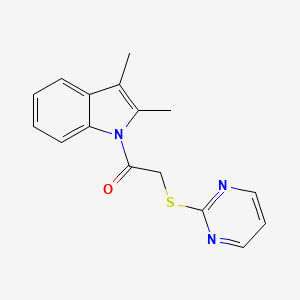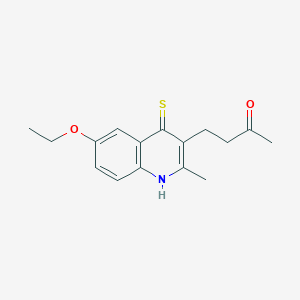![molecular formula C16H15NO4S B5714953 2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole](/img/structure/B5714953.png)
2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a methoxyphenyl group and a sulfonylethyl group attached to the benzoxazole core, making it a unique and interesting molecule for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfonylethyl Group: The sulfonylethyl group can be introduced via a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the benzoxazole derivative in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism of action of 2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonylethyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-[2-(4-Methylphenyl)sulfonylethyl]-1,3-benzoxazole: Similar structure but with a methyl group instead of a methoxy group.
2-[2-(4-Chlorophenyl)sulfonylethyl]-1,3-benzoxazole: Contains a chlorophenyl group instead of a methoxyphenyl group.
2-[2-(4-Nitrophenyl)sulfonylethyl]-1,3-benzoxazole: Features a nitrophenyl group in place of the methoxyphenyl group.
Uniqueness
2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain chemical reactions. Additionally, the combination of the sulfonylethyl and methoxyphenyl groups can provide unique binding interactions in biological systems, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonylethyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-20-12-6-8-13(9-7-12)22(18,19)11-10-16-17-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMWSLZGDUKKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)

![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)

![1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5714911.png)
![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)


![N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE](/img/structure/B5714933.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)

![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)
![N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine](/img/structure/B5714970.png)
